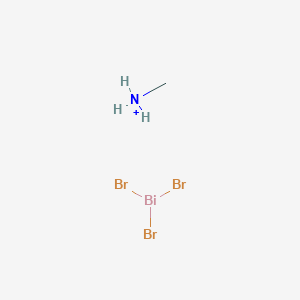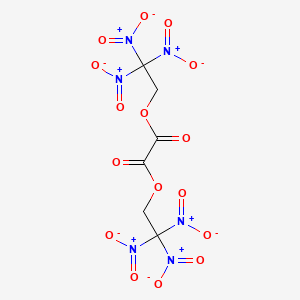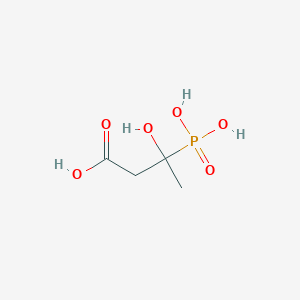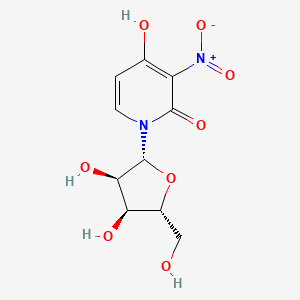
3-Nitro-3-deazauridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-3-deazauridine is a synthetic nucleoside analogue that has garnered attention for its potential applications in various fields, including medicine and virology. Structurally, it is a modified version of uridine, where the nitrogen atom at the third position is replaced by a carbon atom, and a nitro group is added. This modification imparts unique biochemical properties to the compound, making it a subject of interest in scientific research .
Métodos De Preparación
One common method includes the nitration of a suitable precursor, such as 3-deazauridine, using nitric acid or a mixture of nitric and sulfuric acids . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product’s formation. Industrial production methods may involve scaling up these reactions with optimized conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
3-Nitro-3-deazauridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can participate in reduction reactions, often using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Nitro-3-deazauridine has been explored for its potential in various scientific research applications:
Antiviral Activity: It has shown promise in inhibiting the replication of RNA viruses, including influenza and potentially SARS-CoV-2.
Anticancer Research: The compound has been investigated for its antineoplastic activity, particularly in enhancing the effects of other anticancer agents.
Biochemical Studies: Its unique structure makes it a valuable tool for studying nucleoside metabolism and enzyme inhibition.
Mecanismo De Acción
The primary mechanism of action of 3-Nitro-3-deazauridine involves its incorporation into RNA, leading to the inhibition of RNA synthesis. This is achieved through the competitive inhibition of cytidine triphosphate synthetase, resulting in reduced levels of cytidine triphosphate, a crucial nucleotide for RNA synthesis . This inhibition disrupts the replication of RNA viruses and the proliferation of cancer cells.
Comparación Con Compuestos Similares
3-Nitro-3-deazauridine is structurally similar to other nucleoside analogues, such as:
3-Deazauridine: Lacks the nitro group but shares the core structure.
5-Azacytidine: Another nucleoside analogue with antineoplastic properties.
6-Azauridine: Similar in structure but with different biochemical properties.
The uniqueness of this compound lies in its nitro group, which imparts distinct biochemical activities, particularly in antiviral and anticancer research.
Propiedades
Número CAS |
126347-59-9 |
|---|---|
Fórmula molecular |
C10H12N2O8 |
Peso molecular |
288.21 g/mol |
Nombre IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-3-nitropyridin-2-one |
InChI |
InChI=1S/C10H12N2O8/c13-3-5-7(15)8(16)10(20-5)11-2-1-4(14)6(9(11)17)12(18)19/h1-2,5,7-8,10,13-16H,3H2/t5-,7-,8-,10-/m1/s1 |
Clave InChI |
FSHQLILARCGYGH-VPCXQMTMSA-N |
SMILES isomérico |
C1=CN(C(=O)C(=C1O)[N+](=O)[O-])[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES canónico |
C1=CN(C(=O)C(=C1O)[N+](=O)[O-])C2C(C(C(O2)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Dipropylamino)methyl]-3-pentadecylphenol](/img/structure/B14287728.png)
![N-Methyl-N-phenyl-N'-[(1,2,5-thiadiazol-3-yl)methyl]urea](/img/structure/B14287741.png)

![1-{2-[3-(Ethenesulfonyl)-4-methoxyphenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14287755.png)
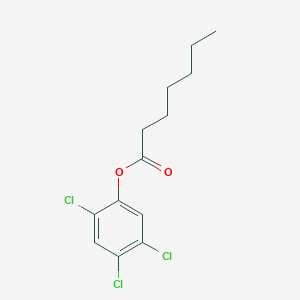

![Bis{3-[(2-cyclohexylpropan-2-yl)peroxy]-3-methylbut-1-yn-1-yl}mercury](/img/structure/B14287760.png)
![Pyridine, 2-[2-(dibutylphosphino)ethyl]-](/img/structure/B14287761.png)
![[(Cyclohex-2-en-1-ylidene)methyl]benzene](/img/structure/B14287767.png)
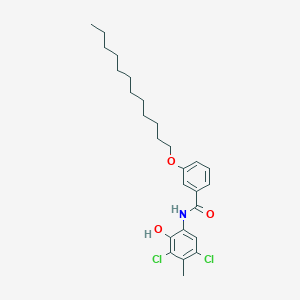
![Diethyl [2-oxo-1-(4-oxobutoxy)propyl]phosphonate](/img/structure/B14287775.png)
